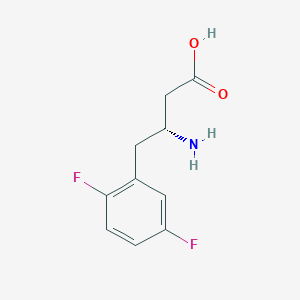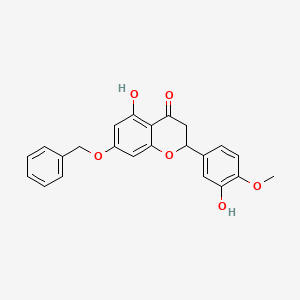
Hesperetin Benzyl Ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hesperetin Benzyl Ether is a derivative of hesperetin, a flavonoid found predominantly in citrus fruits. Hesperetin itself is known for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties . The benzyl ether derivative is synthesized to enhance these properties and improve its stability and bioavailability.
準備方法
Synthetic Routes and Reaction Conditions: The most common method for synthesizing ethers, including Hesperetin Benzyl Ether, is the Williamson Ether Synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . For this compound, the alkoxide ion is derived from hesperetin, and the alkyl halide is benzyl chloride. The reaction typically occurs in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: Hesperetin Benzyl Ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to hesperetin or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are used.
Substitution: Nucleophiles like thiols, amines, or other alkoxides can be used under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Hesperetin and other reduced forms.
Substitution: Various substituted ethers depending on the nucleophile used.
科学的研究の応用
Hesperetin Benzyl Ether has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study etherification reactions and the stability of flavonoid derivatives.
Industry: It is used in the development of nutraceuticals and functional foods due to its enhanced bioavailability and stability.
作用機序
Hesperetin Benzyl Ether exerts its effects through several molecular mechanisms:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, reducing oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB and MAPK.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
類似化合物との比較
Hesperetin: The parent compound with similar biological activities but lower stability and bioavailability.
Hesperidin: A glycoside form of hesperetin with different solubility and bioavailability properties.
Naringenin: Another flavonoid with similar antioxidant and anti-inflammatory properties but different molecular targets.
Uniqueness: Hesperetin Benzyl Ether is unique due to its enhanced stability and bioavailability compared to hesperetin and hesperidin. The benzyl ether modification improves its solubility and allows for better cellular uptake, making it a more effective compound for various applications.
特性
分子式 |
C23H20O6 |
|---|---|
分子量 |
392.4 g/mol |
IUPAC名 |
5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-phenylmethoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C23H20O6/c1-27-20-8-7-15(9-17(20)24)21-12-19(26)23-18(25)10-16(11-22(23)29-21)28-13-14-5-3-2-4-6-14/h2-11,21,24-25H,12-13H2,1H3 |
InChIキー |
CDVCUUPVBSIPQT-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OCC4=CC=CC=C4)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



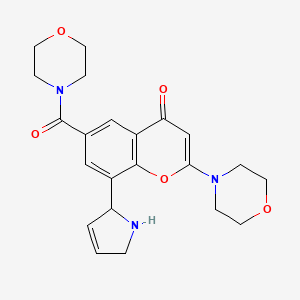
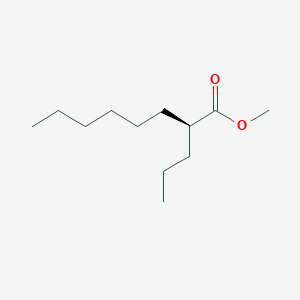

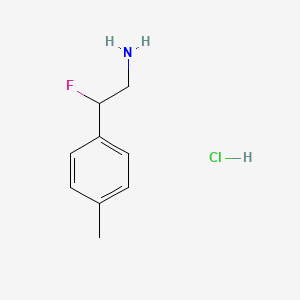
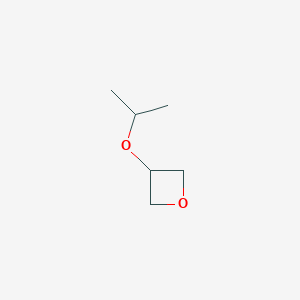
![[5-(5-chloro-2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B13858061.png)
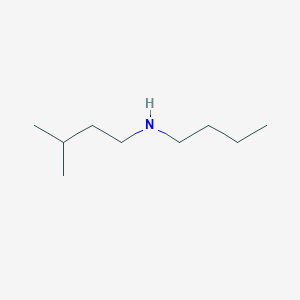
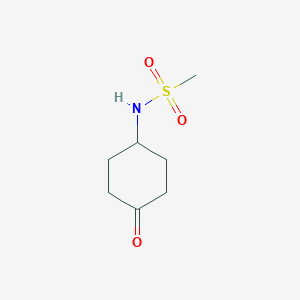
![5-bromo-N-{3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}pyrimidin-2-amine](/img/structure/B13858074.png)
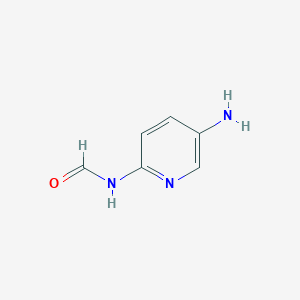
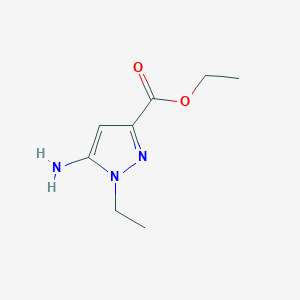
![Ethyl 2-(Isoxazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13858087.png)
